![molecular formula C12H22N2O3 B3059946 cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 1445950-96-8](/img/structure/B3059946.png)
cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
説明
The compound “cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate” is a pyrrole derivative. Pyrroles are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the nitrogen atom makes pyrroles heterocyclic. They are part of many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex and varied, depending on the specific structures and functional groups involved . Without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
As a pyrrole derivative, this compound likely has the characteristic aromaticity of pyrroles due to the delocalization of electrons within the five-membered ring . The specific 3D structure would depend on the exact arrangement and stereochemistry of the functional groups attached to the ring.Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the nature and position of its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and functional groups. Pyrroles generally have high boiling points due to their aromaticity and the ability to participate in hydrogen bonding . They are also usually soluble in organic solvents .科学的研究の応用
Structural Analysis
The research on related compounds, such as di-tert-butyl cis-transoid-cis-perhydro-3,3,6,6-tetramethyl-1,4-dioxocyclobuta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate, focuses on establishing their constitution and configuration, as demonstrated in X-ray structure determinations. This provides insight into the structural aspects of similar compounds, including cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Kopf, Wrobel, & Margaretha, 1998).
Synthetic Methodologies
Research has been conducted on the synthesis and stereochemistry of related compounds. For instance, studies on 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate reveal insights into diastereoselectivity in chemical reactions, which can be applicable to the synthesis of similar structures (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).
Pharmaceutical Intermediate Synthesis
The compound and its related structures have been explored for their potential in synthesizing pharmacologically significant intermediates. For example, the synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, a process involving nitrile anion cyclization, highlights the relevance of similar structures in medicinal chemistry (Chung et al., 2005).
Advanced Synthesis Techniques
The compound's related structures have been synthesized using advanced techniques like continuous photo flow chemistry. This approach is particularly valuable in creating building blocks for biologically active compounds, demonstrating the compound's utility in complex synthetic processes (Yamashita, Nishikawa, & Kawamoto, 2019).
Conformational Studies
Studies on similar compounds like tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates offer insights into their conformational behavior based on NMR spectra. This type of research aids in understanding the conformational dynamics of this compound (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).
作用機序
将来の方向性
Pyrrole derivatives are a rich area of study in organic and medicinal chemistry due to their presence in many biologically active compounds . Future research could explore the synthesis, properties, and potential applications of new pyrrole derivatives, including “cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate”.
特性
IUPAC Name |
tert-butyl (3aS,6aS)-3a-(hydroxymethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-9-4-13-6-12(9,7-14)8-15/h9,13,15H,4-8H2,1-3H3/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZOYMDQUKYUEW-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@]2(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106606 | |
| Record name | Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, hexahydro-3a-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3aR,6aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445950-96-8 | |
| Record name | Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, hexahydro-3a-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3aR,6aR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, hexahydro-3a-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3aR,6aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol](/img/structure/B3059866.png)
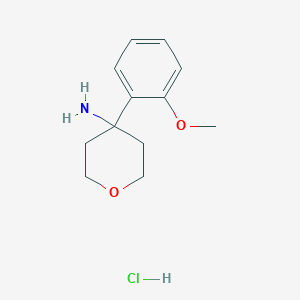
![tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate](/img/structure/B3059868.png)
![1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3059871.png)
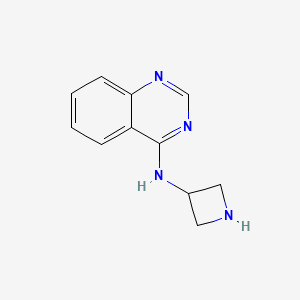
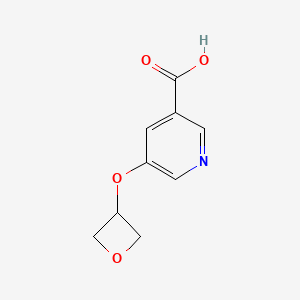
![4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B3059878.png)
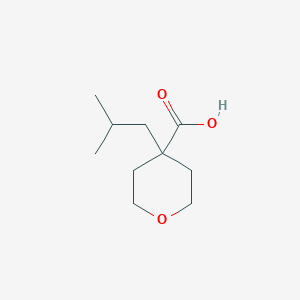
![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3059880.png)
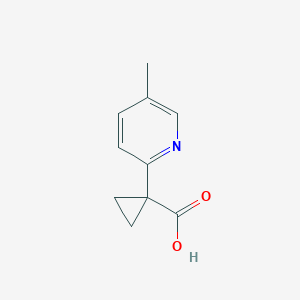

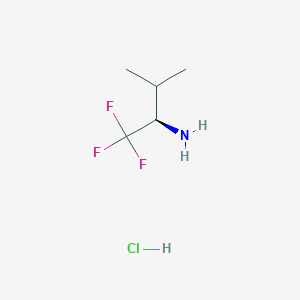
![[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate](/img/structure/B3059886.png)